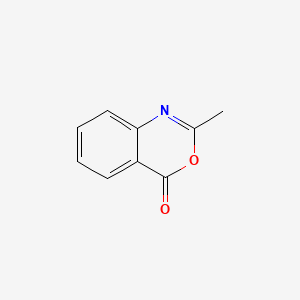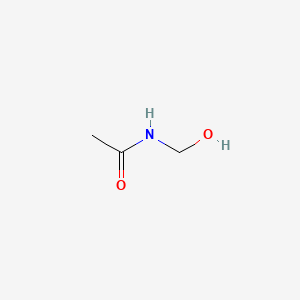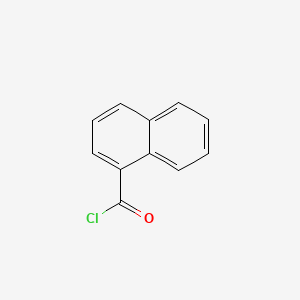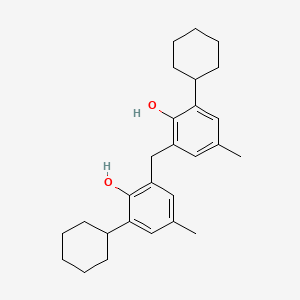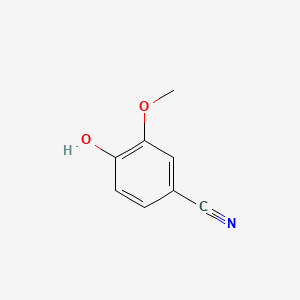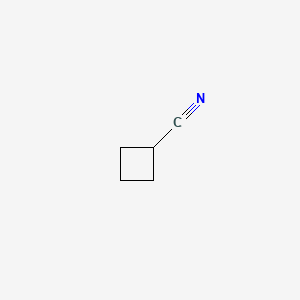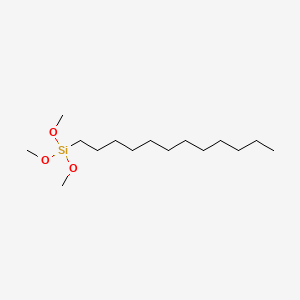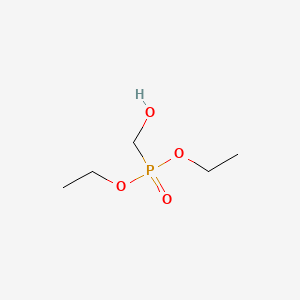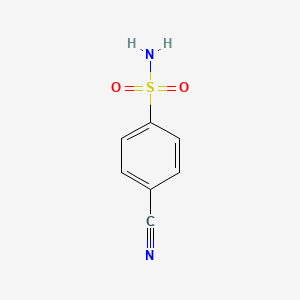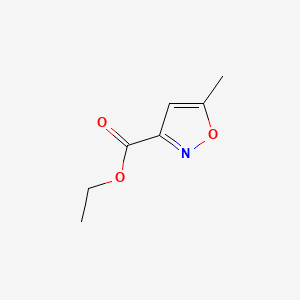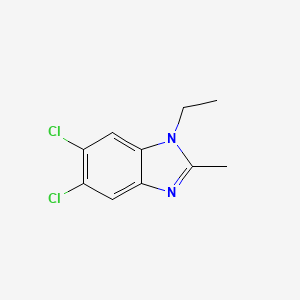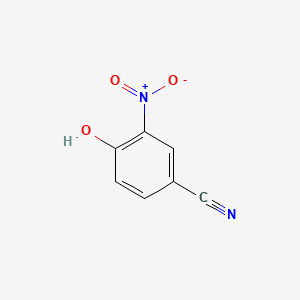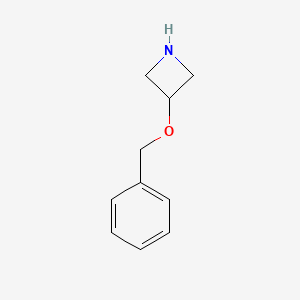
3-(Benzyloxy)azetidine
Vue d'ensemble
Description
3-(Benzyloxy)azetidine is a chemical compound that falls within the azetidine class, which is characterized by a four-membered ring structure containing one nitrogen atom. This particular compound features a benzyloxy substituent, which is a benzyl group attached through an ether linkage. Azetidines, including 3-(Benzyloxy)azetidine, are of interest in medicinal chemistry due to their presence in various biologically active molecules and potential use as building blocks in pharmaceutical synthesis.
Synthesis Analysis
The synthesis of compounds related to 3-(Benzyloxy)azetidine has been explored in several studies. For instance, a process for synthesizing 1-benzyloxycarbonyl-3-(t-butoxycarbonylamino)azetidine was reported, which involved ring-opening, cyclization, substitution, reduction, and debenzylation steps starting from benzylamine and epichlorohydrin . Additionally, the synthesis of trans-3-benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide was achieved through stereoselective oxidation of the corresponding azetidine precursor . These methods highlight the synthetic versatility of azetidine derivatives and their potential for further functionalization.
Molecular Structure Analysis
The molecular structure of azetidine derivatives has been established using various spectroscopic techniques. For example, the structure of 1-benzyloxycarbonyl-3-(t-butoxycarbonylamino)azetidine was determined by 1H NMR, 13C NMR, and mass spectrometry . In another study, the structure of trans-3-benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide was characterized by IR, 1H-NMR, and 13C-NMR in solution, and by X-ray diffraction in the solid state, revealing intramolecular and intermolecular hydrogen bonding patterns .
Chemical Reactions Analysis
Azetidine derivatives can undergo various chemical reactions, which are essential for their application in medicinal chemistry. The azetidine moiety has been incorporated into antibacterial agents, such as the 7-azetidinylquinolones, where the stereochemistry of the azetidine and oxazine rings was found to be critical for increasing in vitro activity and oral efficacy . Furthermore, azetidine-2,3-diones have been used in acyloxyallylation reactions to produce densely functionalized 3-substituted 3-hydroxy-β-lactams, demonstrating the reactivity of azetidine derivatives in the presence of indium in aqueous media .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure and substituents. The absolute configuration of azetidinylquinolones, for example, was established by X-ray analysis, which is crucial for understanding their antibacterial activity . The presence of substituents such as the benzyloxy group can affect the solubility, stability, and reactivity of the azetidine ring, as seen in the synthesis and characterization of various azetidine-based compounds .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Homochiral Azetidines : Research demonstrates the successful synthesis of homochiral azetidines like (2S, 3S)-3-benzyloxy-2-formyl-azetidines and (2S, 3S)-3-benzyloxy-2-carbomethoxy-azetidines from diethyl-L-tartrate. This process highlights the potential of azetidines in creating suitably functionalized compounds in medicinal chemistry (Duréault et al., 1993).
Advanced Synthesis Techniques : A study outlined the process improvement in synthesizing 1-Benzyloxycarbonyl-3-(t-butoxycarbonylamino)azetidine, demonstrating advancements in azetidine compound synthesis. The study emphasizes the versatility and potential applications of azetidine derivatives in various fields, including pharmaceuticals (Zhou Guo-chuan, 2009).
Biological and Pharmacological Research
- Antimicrobial and Antitubercular Activities : Novel azetidine derivatives have been investigated for their antimicrobial and antitubercular activities. For instance, certain trihydroxy benzamido azetidin-2-one derivatives exhibited significant activity against various microbes, including tuberculosis-causing bacteria. This suggests a promising avenue for developing new antimicrobial and antitubercular agents using azetidine derivatives (Ilango & Arunkumar, 2011).
Building Blocks in Chemical Synthesis
- Creation of Trifluoromethyl-Containing Compounds : Research demonstrates that 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, synthesized from 3-benzyloxy-β-lactams, can serve as building blocks for creating CF3-containing compounds. This application is significant in medicinal chemistry, where trifluoromethyl groups are often used to enhance the biological activity of pharmaceuticals (Dao Thi et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
3-phenylmethoxyazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-4-9(5-3-1)8-12-10-6-11-7-10/h1-5,10-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVSSNCNHKAMHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001311058 | |
| Record name | 3-(Phenylmethoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)azetidine | |
CAS RN |
897086-95-2 | |
| Record name | 3-(Phenylmethoxy)azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=897086-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Phenylmethoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


